molecular formula C7H9NO4 B7899994 Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate

Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate

Cat. No.: B7899994
M. Wt: 171.15 g/mol
InChI Key: XFHCOHUKXSKKDJ-UHFFFAOYSA-N
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Description

Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate is a substituted oxazole derivative featuring a hydroxymethyl (-CH$_2$OH) group at the 2-position and an ethyl ester (-COOEt) at the 4-position. Oxazole derivatives are pivotal in medicinal chemistry due to their bioisosteric properties and versatility as intermediates for drug discovery . The hydroxymethyl group enhances hydrophilicity and provides a reactive site for further functionalization, such as esterification or coupling reactions, making it valuable for developing bioactive molecules.

Properties

IUPAC Name

ethyl 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-2-11-7(10)5-4-12-6(3-9)8-5/h4,9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHCOHUKXSKKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is usually carried out at elevated temperatures (70–90°C) to ensure complete conversion of the starting materials .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using flow chemistry techniques. This approach allows for continuous production and improved safety profiles compared to batch synthesis. For example, manganese dioxide can be used as a heterogeneous reagent in a packed reactor to achieve the desired transformation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxazoles and substituted oxazole derivatives, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism by which Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Oxazole-4-carboxylate Derivatives

The following comparison focuses on structural analogs of ethyl 2-(hydroxymethyl)oxazole-4-carboxylate, emphasizing substituent effects, synthesis routes, yields, spectral data, and applications.

Spectral Data Highlights

  • Ethyl 2-(nicotinamido)oxazole-4-carboxylate :
    • $^1$ H NMR (400 MHz) : Aromatic protons from nicotinamido (δ 8.5–9.0 ppm), oxazole protons (δ 7.5–8.0 ppm), ethyl ester (δ 1.3–4.3 ppm) .
    • Mass spectrometry : Molecular ion peak at m/z 291.1 (M+H$^+$) .
  • Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate :
    • FTIR : Ester C=O stretch at 1725 cm$^{-1}$, oxazole ring vibration at 1600 cm$^{-1}$ .
    • $^1$H NMR : Methoxy singlet (δ 3.8 ppm), aromatic protons (δ 6.9–7.5 ppm) .
  • Ethyl 2-chlorooxazole-4-carboxylate :
    • $^13$C NMR : Chlorine-induced deshielding at C2 (δ 155 ppm), ester carbonyl at δ 165 ppm .

Reactivity and Functionalization Trends

  • Hydroxymethyl vs. Nicotinamido : The hydroxymethyl group offers nucleophilic -OH for esterification or etherification, while the nicotinamido group enables hydrogen bonding, enhancing antimicrobial activity .
  • Electron-Withdrawing Substituents : Chloro and dichlorophenyl groups increase electrophilicity at C5, facilitating bromination or cross-coupling reactions .
  • Bulkier Substituents: Methylaminopropyl and methoxyphenyl groups introduce steric hindrance, affecting reaction kinetics and biological target binding .

Yield and Practical Considerations

  • High yields (>75%) are achievable with Boc-deprotection or coupling reactions under controlled conditions (e.g., 250°C for nicotinamido derivatives) .
  • Lower yields (e.g., 50% for methoxyphenyl derivatives) correlate with prolonged reaction times (24 h) and side-product formation .

Biological Activity

Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features an oxazole ring with a hydroxymethyl group and an ethyl ester functional group. Its chemical formula is C7H9NO4C_7H_9NO_4 with a molecular weight of approximately 171.15 g/mol. The presence of the hydroxymethyl group enhances its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of oxazole derivatives, including this compound. A comprehensive review on oxazole derivatives indicated that various compounds within this class exhibit significant antibacterial and antifungal activities.

CompoundMIC (µg/ml) against Bacteria
This compoundNot specified in literature
Standard Drug (Ampicillin)3.28 - 4.00

Research by Singh et al. demonstrated that related oxazole compounds showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties due to its structural analogies .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within biological systems. The hydroxymethyl group can undergo further reactions, potentially leading to active metabolites that exert biological effects.

  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit enzymes involved in metabolic pathways, which could be relevant for therapeutic applications.
  • Cellular Interaction : The compound may modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.

Case Studies

While specific case studies on this compound are scarce, related compounds have been investigated:

  • Study on Antibacterial Activity : A study evaluated the antibacterial effects of various oxazoles against E. coli and S. aureus, showing effective inhibition at low concentrations . This suggests a potential pathway for further research into this compound's antibacterial properties.
  • Anticancer Research : A related study indicated that oxazole derivatives could induce apoptosis in cancer cells through caspase activation, highlighting their potential as chemotherapeutic agents .

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